Lactitol

説明

This compound, also known as 4-β-D-galactopyranosyl-D-glucitol, is a sugar alcohol synthesized from [lactose]. It is used in food manufacturing as a nutritive sweetener and is approximately 35% as sweet as table sugar (i.e. [sucrose]). Clinically, this compound has been investigated for use as an osmotic laxative and, along with other non-absorbable disaccharides such as [lactulose], in the treatment of hepatic encephalopathy in patients with cirrhosis. Pizensy, an oral this compound powder for solution, was approved by the FDA for use in chronic idiopathic constipation in February 2020.

This compound is an Osmotic Laxative. The mechanism of action of this compound is as an Osmotic Activity. The physiologic effect of this compound is by means of Stimulation Small Intestine Fluid/Electrolyte Secretion.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for constipation disorder and constipation.

See also: this compound Monohydrate (active moiety of).

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-JVCRWLNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Record name | LACTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044247 | |

| Record name | Lactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder or colourless solution. Crystalline products occur in anhydrous, monohydrate and dihydrate forms. Nickel is used as a catalyst., Solid | |

| Record name | LACTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, Soluble in dimethyl sulfoxide, N,N-dimethylformamide; slightly soluble in ether, In ethanol, 0.75 g/100 g solution of the monohydrate at 20 °C, In water, 57.2 g/100 g at 20 °C. ... With increasing temperature the solubility rises considerably, 667 mg/mL at 25 °C | |

| Record name | LACTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lactitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from absolute ethanol | |

CAS No. |

585-86-4 | |

| Record name | Lactitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactitol [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lactitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-β-D-galactopyranosyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2B0WJF7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lactitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 °C, White, sweet, odorless, crystalline powder. Data for food grade: mp: 752 °C; specific optical rotation: -13.5 to +15.0 deg at 25 °C/D. pH of 10% solution 4.5 to 8.5; 140 g will dissolves in 100 mL water at 25 °C /Lactitol dihydrate/, 95 - 98 °C | |

| Record name | Lactitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lactitol's Mechanism of Action on Gut Microbiota Composition: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document elucidates the intricate mechanisms by which lactitol, a non-digestible sugar alcohol, modulates the composition and metabolic activity of the human gut microbiota. It provides a comprehensive overview of the current scientific evidence, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

This compound (4-O-β-D-galactopyranosyl-D-glucitol) is a disaccharide sugar alcohol derived from the catalytic hydrogenation of lactose.[1] Due to its limited absorption in the small intestine, this compound travels largely intact to the colon, where it becomes a substrate for microbial fermentation.[2] This selective fermentation by specific gut bacteria underlies its classification as a prebiotic, exerting beneficial effects on the host's digestive health.[1][3] This guide delves into the core mechanisms of this compound's action, providing a technical resource for professionals in the field.

Modulation of Gut Microbiota Composition

This compound administration has been consistently shown to induce significant shifts in the composition of the gut microbiota. The primary effect is the stimulation of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, while concurrently inhibiting the growth of potentially pathogenic bacteria.[4]

Quantitative Impact on Microbial Populations

The following tables summarize the quantitative changes in gut microbiota composition observed in various studies following this compound supplementation.

Table 1: Effects of this compound on Gut Microbiota in Human Studies

| Study Population | This compound Dosage | Duration | Key Findings | Reference |

| Healthy Adults | 10 g/day | 7 days | Significant increase in Bifidobacterium (P = 0.017). No significant changes in total anaerobes, aerobes, Enterobacteriaceae, or Lactobacilli. | |

| Patients with Liver Cirrhosis and Hepatic Encephalopathy | 36 g/day | 3-4 weeks | Significant increase in the relative abundance of Bifidobacterium (from 7.1% to 46.0%, P < 0.05) and an increase in Lactobacillus counts. Decreased relative abundance of Bacteroides and Clostridium. | |

| Patients with Chronic Constipation | Not specified | 2 weeks | Increased abundance of Bifidobacterium (P = 0.08 trend, significantly higher DNA copy numbers P = 0.01). Significant increase in Actinobacteria, Bifidobacteriales, and Bifidobacteriaceae. | |

| Patients with Liver Cirrhosis | Not specified | 4 weeks | Increased abundance of health-promoting lactic acid bacteria, including Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius. Significant decrease in the pathogen Klebsiella pneumoniae. |

Table 2: Effects of this compound on Gut Microbiota in Animal and In Vitro Studies

| Study Model | This compound Concentration | Duration | Key Findings | Reference |

| Loperamide-induced constipated Sprague Dawley rats | Medium and high doses | Not specified | Increased relative abundance of Bifidobacterium, Lactobacillus, and Romboutsia. Decreased relative abundance of Prevotella, Aerococcus, Muribaculum, Blautia, and Ruminococcus. | |

| In vitro fermentation with swine cecal microflora | 3 mmol/L | 8 hours | Not specified for bacterial composition, but demonstrated control of harmful fermentation processes. | |

| Three-stage continuous culture system (in vitro) | Not specified | Not specified | Deleterious effect on both Bifidobacterium and Bacteroides populations (P = 0.01). |

Fermentation and Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by colonic bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis and mediating the physiological effects of this compound.

Quantitative Impact on SCFA Production

The following table summarizes the quantitative changes in fecal SCFA concentrations following this compound administration.

Table 3: Effects of this compound on Short-Chain Fatty Acid (SCFA) Production

| Study Population/Model | This compound Dosage/Concentration | Duration | Key Findings | Reference |

| Healthy Adults | 10 g/day | 7 days | Significant increases in the concentrations of propionic and butyric acids (P = 0.001). | |

| Swine cecal microflora (in vitro) | 3 mmol/L | 8 hours | Higher SCFA energy yields (70% increase with low fiber diet, 40% with high fiber). Lowered acetic to propionic acid ratio. | |

| In vitro fermentation model | Not specified | Not specified | Fermentation of this compound produced mainly acetate. | |

| Patients with Liver Cirrhosis | Not specified | 4 weeks | Decreased concentrations of intestinal SCFAs, except for 2-methylbutyric acid and acetate which showed no significant changes. |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating this compound's effects on the gut microbiota.

Human Clinical Trial Protocol (Example based on Finney et al., 2007)

-

Study Design: Randomized, longitudinal study.

-

Subjects: 75 non-adapted healthy adults.

-

Intervention: Subjects consumed 25 g tablets of milk chocolate containing 10 g of sweetener as sucrose:this compound in ratios of 10:0, 5:5, or 0:10 daily for 7 days.

-

Sample Collection: Fecal samples were collected before and after the intervention period.

-

Microbiological Analysis: Faecal bacterial populations (total anaerobes, total aerobes, enterobacteria, bifidobacteria, and lactobacilli) were enumerated using selective agar techniques.

-

Biochemical Analysis: Fecal pH was measured using a pH meter. Fecal SCFA (acetate, propionate, butyrate) concentrations were determined by gas chromatography.

-

Symptomology: Gastrointestinal tolerance was assessed through daily symptom diaries.

Animal Study Protocol (Example based on Lee et al., 2024)

-

Animal Model: Loperamide-induced constipation in Sprague Dawley rats.

-

Intervention: Oral administration of this compound at different doses.

-

Sample Collection: Cecal contents were collected for microbiota analysis. Intestinal tissues were collected for histological and gene expression analysis.

-

Microbiota Analysis: 16S rRNA gene sequencing was performed on DNA extracted from cecal contents to determine the relative abundance of different bacterial taxa.

-

Biochemical Analysis: SCFA concentrations in cecal contents were measured.

-

Gene Expression Analysis: mRNA expression of mucins (MUC2, MUC4) and tight junction proteins (occludin, claudin-1, zonula occludens) in intestinal tissue was quantified by RT-qPCR.

-

Protein Analysis: Protein levels of c-kit were determined by Western blotting.

In Vitro Fermentation Protocol (Example based on Salminen et al., 1996)

-

Inoculum: Cecal microflora collected from cannulated sows, pooled, and buffered under anaerobic conditions.

-

Substrate: Low fiber (LF) or high fiber (HF) predigested diets.

-

Intervention: Supplementation with this compound (3 mmol/L).

-

Fermentation System: Batch culture system with 27 vessels under anaerobic conditions.

-

Analysis:

-

pH measurement at various time points.

-

Ammonia concentration measurement.

-

SCFA concentrations determined by gas chromatography.

-

Gas production measured to model bacterial growth kinetics.

-

Signaling Pathways and Mechanistic Actions

This compound's influence extends beyond simple modulation of microbial populations. The fermentation products, particularly SCFAs, and the altered microbial landscape trigger a cascade of downstream effects that contribute to improved gut health.

Improvement of Intestinal Barrier Function

This compound has been shown to enhance the integrity of the intestinal barrier. This is achieved through the upregulation of key proteins involved in mucus production and tight junction formation.

Caption: this compound's effect on intestinal barrier function.

Modulation of Gut Motility

In the context of constipation, this compound has been shown to improve gut motility. This is partly mediated by its influence on the c-kit/SCF signaling pathway, which is crucial for the function of interstitial cells of Cajal (ICC), the pacemakers of the gut.

Caption: this compound's influence on gut motility via c-kit.

Reduction of Pathogen-Associated Molecular Patterns (PAMPs)

In conditions like liver cirrhosis, which is often associated with gut dysbiosis, this compound can reduce the production and translocation of harmful bacterial components like lipopolysaccharide (LPS), also known as endotoxin.

Caption: this compound's role in reducing endotoxemia.

Conclusion

This compound exerts its beneficial effects on gut health through a multi-faceted mechanism of action. By selectively promoting the growth of beneficial microorganisms and increasing the production of SCFAs, this compound contributes to the strengthening of the gut barrier, modulation of intestinal motility, and a reduction in the systemic circulation of pro-inflammatory bacterial products. This in-depth understanding of its core mechanisms provides a solid foundation for its application in clinical settings and for the development of novel therapeutic strategies targeting the gut microbiota.

References

An In-Depth Technical Guide to Lactitol: From Molecular Structure to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactitol, a disaccharide sugar alcohol, has emerged as a significant molecule in the pharmaceutical and food industries.[1] Initially recognized for its properties as a sugar substitute, its therapeutic potential as an osmotic laxative and a prebiotic agent has garnered substantial scientific interest. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, molecular structure, mechanisms of action, and therapeutic applications, with a focus on quantitative data and experimental methodologies.

Core Data

Chemical and Molecular Identity

This compound, systematically named 4-O-α-D-Galactopyranosyl-D-glucitol, is derived from the hydrogenation of lactose.[1] This structural modification of reducing the glucose moiety to a sugar alcohol, sorbitol, is fundamental to its physiological effects.[2] It exists in anhydrous, monohydrate, and dihydrate crystalline forms.[1][3]

Table 1: Chemical Identifiers of this compound and its Hydrates

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Anhydrous | 585-86-4 | C₁₂H₂₄O₁₁ | 344.31 |

| Monohydrate | 81025-04-9 | C₁₂H₂₆O₁₂ | 362.33 |

| Dihydrate | 81025-03-8 | C₁₂H₂₈O₁₃ | 380.34 |

| Trihydrate | - | C₁₂H₃₀O₁₄ | 398.36 |

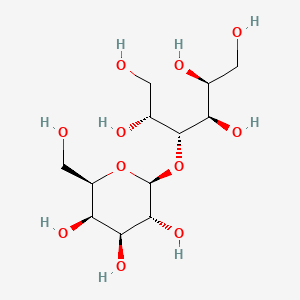

Molecular Structure:

This compound consists of a galactose unit linked to a sorbitol (glucitol) unit via an α-glycosidic bond. The galactopyranosyl ring typically adopts a chair conformation.

-

SMILES: OC[C@H]1O--INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--[C@H]1O

-

InChI: InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1

Physicochemical Properties

This compound is a white, odorless, crystalline powder with a sweet taste, approximately 30-40% of the sweetness of sucrose. It is highly soluble in water and exhibits good stability under humid conditions and at high temperatures, not participating in the Maillard reaction.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point (Anhydrous) | 146 °C |

| Melting Point (Monohydrate) | 94-97 °C |

| Melting Point (Dihydrate) | 70-80 °C |

| Solubility in Water | Very soluble; 57.2 g/100 g at 20 °C |

| Solubility in Ethanol | Slightly soluble |

| Specific Rotation [α]D²⁰ | +13° to +15° (10% w/v aqueous solution) |

| pKa | 12.84 ± 0.70 (Predicted) |

| LogP | -3.11 |

Mechanisms of Action

This compound exerts its primary therapeutic effects through two distinct but related mechanisms in the gastrointestinal tract.

Osmotic Laxative Effect

This compound is poorly absorbed in the small intestine. Upon reaching the colon, it creates a hyperosmotic environment, drawing water into the intestinal lumen. This increase in water content softens the stool and increases its volume, thereby stimulating peristalsis and facilitating bowel movements.

Caption: Osmotic laxative mechanism of this compound.

Prebiotic Activity

In the colon, this compound is fermented by the gut microbiota. This fermentation process selectively stimulates the growth and activity of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species. The metabolic end-products of this fermentation are short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. These SCFAs lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria.

Caption: Prebiotic activity of this compound in the colon.

Therapeutic Applications and Clinical Efficacy

This compound is primarily indicated for the treatment of constipation and hepatic encephalopathy.

Constipation

Numerous clinical trials have demonstrated the efficacy of this compound in improving stool frequency and consistency in patients with chronic constipation. A systematic review and meta-analysis of eleven studies involving 663 patients showed that this compound supplementation significantly increased weekly stool frequency.

Table 3: Comparative Efficacy of this compound vs. Lactulose for Chronic Constipation

| Outcome | This compound | Lactulose | p-value | Reference |

| Patient Acceptance | 73.2% | 26.8% | - | |

| Adverse Events | 31.20% | 62.10% | 0.0019 | |

| Physician-Judged Efficacy | 61.91% | 47.83% | - | |

| Bowel Evacuations/week | 9.30 ± 1.09 | 7.20 ± 0.68 | >0.05 |

Hepatic Encephalopathy

The mechanism of this compound in hepatic encephalopathy is linked to its prebiotic activity. The reduction in colonic pH promotes the conversion of ammonia (NH₃) to the less absorbable ammonium ion (NH₄⁺), thereby reducing blood ammonia levels. Clinical studies have shown this compound to be at least as effective as lactulose in treating chronic hepatic encephalopathy, with some studies suggesting better tolerability. A meta-analysis of five studies indicated no statistical difference in the therapeutic effects of this compound and lactulose, but a lower frequency of flatulence with this compound.

Prebiotic Effects: Quantitative Data

The prebiotic effect of this compound has been quantified in several human studies, demonstrating its ability to modulate the gut microbiota composition and increase SCFA production.

Table 4: Effect of this compound on Gut Microbiota and Short-Chain Fatty Acids

| Parameter | Change with this compound | Study Population | Reference |

| Bifidobacterium count | Significant increase | Healthy adults | |

| Bifidobacterium DNA copies | Increased from 2.74 x 10⁹ to 1.39 x 10¹⁰ copies/μL (p=0.01) | Constipated patients | |

| Lactobacillus count | Significant increase | Patients with chronic viral hepatitis | |

| Fecal pH | Significant decrease (p=0.02) | Healthy adults | |

| Propionic acid concentration | Significant increase (p=0.001) | Healthy adults | |

| Butyric acid concentration | Significant increase (p=0.001) | Healthy adults | |

| Total SCFA concentration | Significant increase | Loperamide-induced constipated rats |

Experimental Protocols

Determination of this compound in Food Samples by HPLC

This protocol outlines a general method for the quantitative analysis of this compound in food matrices using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Objective: To quantify the concentration of this compound in a food sample.

Materials:

-

HPLC system with a refractive index detector

-

Carbohydrate analysis column (e.g., amino-functionalized)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

This compound standard

-

Arabinose (internal standard)

-

Volumetric flasks, pipettes, syringes, and 0.45 µm filters

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of this compound standard and dissolve it in a known volume of ultrapure water to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Prepare an internal standard solution of arabinose in ultrapure water.

-

-

Sample Preparation:

-

Homogenize the food sample.

-

Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of the arabinose internal standard solution.

-

Dilute the sample solution as necessary.

-

Filter the final solution through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 90 °C

-

Injection Volume: 20 µL

-

Detector: Refractive Index (RI)

-

-

Analysis:

-

Inject the calibration standards, followed by the sample solutions.

-

Identify the this compound and arabinose peaks based on their retention times.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Caption: Experimental workflow for HPLC analysis of this compound.

In Vitro Fermentation of this compound by Human Fecal Microbiota

This protocol describes a general method for assessing the prebiotic potential of this compound through in vitro fermentation using a human fecal inoculum.

Objective: To evaluate the effect of this compound on the composition and metabolic activity of the gut microbiota.

Materials:

-

Anaerobic chamber or workstation

-

pH-controlled batch culture fermenters

-

Fresh human fecal samples from healthy donors

-

Basal fermentation medium (containing peptone water, yeast extract, salts, etc.)

-

This compound

-

Materials for bacterial enumeration (e.g., culture media for selective plating, reagents for FISH or qPCR)

-

Materials for SCFA analysis (e.g., gas chromatograph)

Procedure:

-

Fecal Inoculum Preparation:

-

Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

-

Inside an anaerobic chamber, homogenize the fecal sample in a buffer solution (e.g., phosphate-buffered saline) to create a fecal slurry.

-

-

Fermentation:

-

Prepare the basal fermentation medium and dispense it into the fermenter vessels.

-

Add this compound to the test vessels at the desired concentration. A control vessel with no added carbohydrate should also be included.

-

Inoculate each vessel with the fecal slurry.

-

Maintain the fermentation under anaerobic conditions at 37 °C with controlled pH (e.g., 6.8).

-

-

Sampling:

-

Collect samples from each fermenter at different time points (e.g., 0, 6, 12, 24 hours).

-

-

Analysis:

-

Microbiota Composition: Enumerate specific bacterial populations (e.g., Bifidobacterium, Lactobacillus, Clostridium) using techniques like selective plating, Fluorescence In Situ Hybridization (FISH), or quantitative PCR (qPCR).

-

Metabolic Activity: Measure the concentrations of SCFAs (acetate, propionate, butyrate) in the fermentation samples using gas chromatography (GC). Measure the pH of the fermentation medium.

-

Conclusion

This compound is a well-characterized molecule with established efficacy as an osmotic laxative and a promising prebiotic. Its favorable physicochemical properties, coupled with a strong safety profile and patient preference over other osmotic laxatives in some instances, make it a valuable tool in both clinical practice and food product development. Further research, particularly utilizing advanced molecular techniques, will continue to elucidate the full spectrum of its effects on the gut microbiome and host health.

References

An In-depth Technical Guide on the Metabolic Pathways of Lactitol in Human Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactitol, a disaccharide sugar alcohol derived from lactose, is a low-calorie sweetener with significant physiological effects mediated primarily through its metabolism by the human gut microbiota. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its journey through the gastrointestinal tract, its fermentation into short-chain fatty acids (SCFAs), and the subsequent impact on host physiology. This document summarizes key quantitative data, outlines experimental protocols for studying this compound metabolism, and visualizes the core metabolic and signaling pathways.

Introduction

This compound (4-O-β-D-galactopyranosyl-D-glucitol) is produced by the catalytic hydrogenation of lactose.[1] Due to its chemical structure, it is minimally hydrolyzed and absorbed in the human small intestine.[2] Consequently, it travels largely intact to the large intestine, where it becomes a substrate for fermentation by the resident microbiota.[2] This process underlies its prebiotic effects, its contribution to laxation, and its reduced caloric value. Understanding the metabolic fate of this compound is crucial for its application in functional foods and as a therapeutic agent for conditions such as constipation and hepatic encephalopathy.

Metabolic Pathways of this compound

The metabolism of this compound in human physiology can be broadly divided into two main stages: its transit through the upper gastrointestinal tract and its fermentation in the colon.

Digestion and Absorption in the Small Intestine

This compound is not significantly hydrolyzed by human intestinal enzymes and its absorption in the small intestine is minimal.[2] This resistance to digestion and absorption is a key feature that distinguishes it from its parent sugar, lactose.

Fermentation in the Large Intestine

Upon reaching the large intestine, this compound is readily fermented by the anaerobic gut microbiota.[2] This fermentation process yields a variety of metabolites, primarily short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, as well as gases such as hydrogen and carbon dioxide.

The production of these SCFAs leads to a decrease in the colonic pH. This acidification of the gut environment can influence the composition and activity of the gut microbiota and has various physiological consequences.

Quantitative Data on this compound Metabolism

The metabolism of this compound results in quantifiable changes in fecal SCFA concentrations and the composition of the gut microbiota.

| Parameter | Value | Reference |

| Caloric Value | 2.0 - 2.4 kcal/g | |

| Laxative Threshold | 20 g/day |

| Fecal SCFA Concentrations (after 10g this compound/day for 7 days) | Change from Baseline | p-value | Reference |

| Propionic Acid | Significant Increase | P = 0.001 | |

| Butyric Acid | Significant Increase | P = 0.001 |

| Gut Microbiota Composition (after 2 weeks of this compound) | Change from Baseline | p-value | Reference |

| Bifidobacterium (DNA copy numbers) | Increase from 2.74 x 10⁹ to 1.39 x 10¹⁰ copies/μL | P = 0.01 |

Note: While in vitro studies suggest that this compound fermentation primarily produces acetate, specific molar ratios of acetate, propionate, and butyrate from this compound fermentation in the human colon are not yet definitively established in the literature.

Impact on Host Physiology and Signaling Pathways

The primary metabolites of this compound fermentation, SCFAs, are biologically active molecules that can influence host physiology through various signaling pathways.

Gut Health and Microbiota Modulation

This compound acts as a prebiotic, selectively stimulating the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. The resulting increase in beneficial microbes and the production of SCFAs contribute to a healthier gut environment.

Gut Barrier Function

Butyrate, a key metabolite of this compound, is the preferred energy source for colonocytes and plays a crucial role in maintaining the integrity of the intestinal barrier. It can enhance the expression of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, which are critical for regulating intestinal permeability.

Signaling Pathways

SCFAs, particularly butyrate, can modulate intracellular signaling pathways, including:

-

NF-κB Signaling: Butyrate has been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This anti-inflammatory effect is beneficial in maintaining gut homeostasis.

-

Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for intestinal stem cell proliferation and epithelial renewal. Butyrate can modulate this pathway, which may have implications for both normal gut function and the prevention of colorectal cancer.

-

G-protein Coupled Receptors (GPCRs): SCFAs can act as signaling molecules by binding to GPCRs, such as GPR41, GPR43, and GPR109a, on the surface of intestinal epithelial and immune cells. This interaction can trigger downstream signaling cascades that influence immune responses and hormone secretion.

Experimental Protocols

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol is designed to simulate the fermentation of this compound in the human colon.

Materials:

-

Anaerobic chamber

-

Fresh fecal samples from healthy donors

-

Basal medium (e.g., containing peptone, yeast extract, salts)

-

This compound solution

-

pH meter

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for SCFA analysis

Procedure:

-

Prepare a fecal slurry by homogenizing fresh fecal samples with a pre-reduced anaerobic buffer inside an anaerobic chamber.

-

Inoculate a sterile, anaerobic basal medium with the fecal slurry.

-

Add a sterile solution of this compound to the inoculated medium to a final desired concentration. A control with no added this compound should also be prepared.

-

Incubate the cultures at 37°C under anaerobic conditions.

-

Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Measure the pH of each sample.

-

Centrifuge the samples to pellet the bacteria and debris.

-

Analyze the supernatant for SCFA concentrations using GC or HPLC.

Quantification of Fecal Short-Chain Fatty Acids by Gas Chromatography

This protocol outlines a common method for analyzing SCFA concentrations in fecal samples.

Materials:

-

Fecal samples

-

Internal standard solution (e.g., 2-ethylbutyric acid)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary column suitable for SCFA analysis

Procedure:

-

Homogenize a known weight of fecal sample with distilled water.

-

Acidify the homogenate with HCl to protonate the SCFAs.

-

Add the internal standard solution.

-

Extract the SCFAs with diethyl ether.

-

Centrifuge to separate the ether layer.

-

Dry the ether extract with anhydrous sodium sulfate.

-

Inject the extract into the GC-FID for analysis.

-

Quantify the SCFAs by comparing their peak areas to those of known standards and the internal standard.

Conclusion

This compound's metabolic journey in human physiology is predominantly shaped by its interaction with the gut microbiota. Its minimal absorption in the small intestine and subsequent fermentation in the colon lead to the production of beneficial SCFAs. These metabolites not only contribute to this compound's low caloric value and laxative effects but also exert a range of health-promoting actions by modulating the gut microbiota, enhancing gut barrier function, and influencing key cellular signaling pathways. This in-depth understanding of this compound's metabolic pathways is essential for researchers, scientists, and drug development professionals seeking to harness its potential in various applications.

References

Lactitol's Prebiotic Activity: A Technical Guide to its Impact on Beneficial Gut Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactitol, a sugar alcohol derived from lactose, is increasingly recognized for its prebiotic properties, which contribute to its beneficial effects on gut health. This technical guide provides an in-depth analysis of this compound's role as a prebiotic, focusing on its selective fermentation by beneficial gut bacteria, the subsequent production of short-chain fatty acids (SCFAs), and the downstream signaling pathways that mediate its physiological effects. This document synthesizes quantitative data from key clinical and in vitro studies, details the experimental protocols used to generate this data, and provides visual representations of the underlying biological processes to support further research and development in this area.

Introduction: this compound as a Prebiotic Agent

This compound (4-O-β-D-galactopyranosyl-D-glucitol) is a disaccharide sugar alcohol that is not hydrolyzed or absorbed in the upper gastrointestinal tract.[1] This resistance to digestion allows it to reach the colon intact, where it becomes a substrate for fermentation by the resident microbiota.[1] A key characteristic of a prebiotic is the selective stimulation of the growth and/or activity of one or a limited number of beneficial bacteria in the colon, thus conferring health benefits to the host. Numerous studies have demonstrated that this compound meets this criterion, primarily by promoting the proliferation of Bifidobacterium and Lactobacillus species.[2][3]

The fermentation of this compound by these beneficial microbes leads to the production of significant metabolites, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[4] These SCFAs play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, modulating intestinal pH, and influencing host physiology through various signaling pathways. This guide will explore the evidence supporting this compound's prebiotic effects, the methodologies used to assess these effects, and the molecular mechanisms through which it exerts its benefits.

Quantitative Effects of this compound on Gut Microbiota and Metabolites

The prebiotic efficacy of this compound has been quantified in several human clinical trials and in vitro fermentation studies. The following tables summarize the key quantitative findings on the impact of this compound on the abundance of beneficial bacteria and the production of SCFAs.

Table 1: Effect of this compound Supplementation on Fecal Bifidobacterium and Lactobacillus Abundance in Human Clinical Trials

| Study Population | This compound Dosage | Duration | Change in Bifidobacterium Abundance | Change in Lactobacillus Abundance | Reference |

| Healthy Adults (n=75) | 10 g/day | 7 days | Significant increase (P = 0.017) | No significant change | |

| Constipated Patients (n=29) | 20 g/day | 2 weeks | Increase from 2.74 × 10⁹ to 1.39 × 10¹⁰ copies/μL (P = 0.01) | Data not specified | |

| Liver Cirrhosis Patients (n=24) | 15 g/day | 4 weeks | Increased abundance of B. longum and B. pseudocatenulatum | Increased abundance of L. salivarius |

Table 2: Effect of this compound Supplementation on Fecal Short-Chain Fatty Acid (SCFA) Concentrations in Human Clinical Trials

| Study Population | This compound Dosage | Duration | Change in Acetate Concentration | Change in Propionate Concentration | Change in Butyrate Concentration | Reference |

| Healthy Adults (n=75) | 10 g/day | 7 days | No significant change | Significant increase (P = 0.001) | Significant increase (P = 0.001) | |

| Constipated Elderly Patients | 20 g/day | 4 weeks | Significant increase (P<0.05) | Data not specified | Significant increase (P<0.05) |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and extension of these findings.

Quantification of Gut Microbiota using 16S rRNA Gene Sequencing

This protocol outlines the steps for analyzing changes in the gut microbial community composition following this compound intervention.

-

Fecal Sample Collection and Storage: Fecal samples are collected from subjects before and after the intervention period. Samples are immediately stored at -80°C to preserve microbial DNA integrity.

-

DNA Extraction: Total genomic DNA is extracted from a standardized amount of fecal material (e.g., 200 mg) using a commercially available kit, such as the E.Z.N.A.® Stool DNA Kit, following the manufacturer's instructions.

-

16S rRNA Gene Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by polymerase chain reaction (PCR) using universal primers (e.g., 338F and 806R). The primers are often barcoded to allow for multiplexing of samples in a single sequencing run.

-

Library Preparation and Sequencing: The PCR amplicons are purified, quantified, and pooled in equimolar concentrations. The pooled library is then sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq.

-

Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%). Taxonomic assignment of the OTUs is performed using a reference database such as Greengenes or SILVA. Statistical analyses are then conducted to compare the relative abundances of different bacterial taxa between the pre- and post-intervention samples.

Quantification of Fecal Short-Chain Fatty Acids by Gas Chromatography

This protocol describes the method for measuring the concentrations of acetate, propionate, and butyrate in fecal samples.

-

Sample Preparation: A known weight of frozen fecal sample (e.g., 100 mg) is homogenized in a fixed volume of a suitable solvent, such as a mixture of n-butanol, tetrahydrofuran, and acetonitrile. An internal standard (e.g., 2-ethylbutyric acid) is added to each sample for accurate quantification.

-

Acidification and Extraction: The homogenate is acidified with an acid (e.g., HCl) to protonate the SCFAs, making them more volatile. The SCFAs are then extracted into the organic solvent layer.

-

Gas Chromatography Analysis: The organic phase containing the SCFAs is injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID). The GC is fitted with a column suitable for SCFA separation (e.g., a DB-23 column).

-

Quantification: The concentrations of individual SCFAs are determined by comparing the peak areas of the SCFAs in the sample to the peak areas of a standard curve generated from known concentrations of acetate, propionate, and butyrate. The results are typically expressed as mmol per kg of feces.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for studying this compound's prebiotic effects and the key signaling pathways activated by its fermentation products.

Caption: Experimental workflow for assessing the prebiotic effects of this compound.

Caption: Signaling pathways of short-chain fatty acids in colonocytes.

Conclusion

The evidence strongly supports the classification of this compound as a prebiotic that selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium and to some extent Lactobacillus species. The fermentation of this compound leads to the production of SCFAs, which in turn activate signaling pathways that contribute to improved gut health. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore the specific species-level effects of this compound on the gut microbiota and further elucidate the intricate signaling networks modulated by its fermentation products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of low doses of this compound on faecal microflora, pH, short chain fatty acids and gastrointestinal symptomology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Osmotic Laxative Properties of Lactitol in the Gastrointestinal Tract

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactitol, a disaccharide sugar alcohol (4-O-β-D-galactopyranosyl-D-glucitol), is a synthetic derivative of lactose.[1] It is produced through the catalytic hydrogenation of lactose, where the glucose moiety is reduced to a sugar alcohol.[2][3] While utilized in the food industry as a low-calorie bulk sweetener, its primary clinical application is as an osmotic laxative for the treatment of chronic idiopathic constipation.[1][4] Its therapeutic effects are also leveraged in the management of hepatic encephalopathy. Unlike its parent molecule lactose, this compound is minimally absorbed in the small intestine, a key characteristic that underpins its mechanism of action in the gastrointestinal (GI) tract. This guide provides a detailed examination of the pharmacokinetics, mechanism of action, clinical efficacy, and underlying molecular effects of this compound as an osmotic laxative.

Mechanism of Action

This compound exerts its laxative effect through a dual mechanism: an osmotic action and modulation of the gut microbiota.

-

Osmotic Effect : Upon oral administration, this compound passes through the stomach and small intestine largely unchanged due to its resistance to hydrolysis by mammalian disaccharidases. This minimal absorption means the majority of the ingested dose reaches the large intestine intact. In the colon, the unabsorbed this compound molecules create a hyperosmotic environment, drawing water into the intestinal lumen via osmosis. This influx of water increases the volume of fecal matter and softens the stool, facilitating easier passage and promoting bowel movements.

-

Microbiota Fermentation : In the colon, this compound serves as a fermentable substrate for the resident gut microbiota. Bacteria, particularly beneficial species like Bifidobacterium and Lactobacillus, metabolize this compound into short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate, along with gases (e.g., hydrogen). The production of SCFAs lowers the colonic pH. This acidification, combined with the direct action of SCFAs, can stimulate colonic peristalsis and further contribute to the laxative effect. This fermentation process also defines this compound's role as a prebiotic, promoting the growth of beneficial gut bacteria.

Pharmacokinetic Profile

The clinical utility of this compound as an osmotic laxative is directly related to its pharmacokinetic properties, which are characterized by poor systemic absorption.

| Parameter | Description | Source |

| Absorption | Minimally absorbed in the small intestine. An in vivo jejunal perfusion study in humans showed insignificant uptake. Urinary excretion is typically less than 2% of the administered dose. | |

| Distribution | As systemic absorption is negligible, this compound is not expected to distribute significantly throughout the body or bind to plasma proteins. | |

| Metabolism | Does not undergo significant systemic metabolism. The vast majority of an ingested dose is metabolized (fermented) by colonic bacteria into SCFAs and gases. | |

| Excretion | The small fraction that is absorbed is excreted unchanged in the urine. The majority is eliminated in the feces as bacterial metabolites. | |

| Half-life | The average half-life of the small amount of orally administered this compound that is absorbed is approximately 2.4 hours. |

Clinical Efficacy and Quantitative Data

Numerous clinical trials have demonstrated the efficacy of this compound in improving symptoms of adult constipation. A systematic review and meta-analysis provides robust quantitative data on its effects.

Table 2: Summary of this compound Efficacy vs. Baseline in Adult Constipation

| Outcome | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Interpretation | Source |

|---|---|---|---|---|---|

| Increase in Weekly Stool Frequency | 1.56 | 1.00 – 2.11 | <0.001 | Significant increase in the number of stools per week compared to baseline. |

| Improvement in Stool Consistency | 1.04 | 0.49 – 1.59 | <0.001 | Significant improvement towards softer stools compared to baseline. | |

Table 3: Comparative Efficacy of this compound vs. Other Laxatives

| Comparator | Outcome | Result | p-value | Interpretation | Source |

|---|---|---|---|---|---|

| Placebo | Increase in Weekly Stool Frequency | Improved by ~2.5 stools/week relative to placebo. | <0.001 | This compound is significantly more effective than placebo. | |

| Lactulose | Increase in Weekly Stool Frequency | SMD: 0.19 (favoring this compound) | 0.06 | A trend towards slightly greater effectiveness for this compound over lactulose. | |

| Lactulose | Stool Consistency | SMD: 0.03 | 0.81 | No significant difference in stool consistency compared to lactulose. |

| Stimulant Laxatives | Weekly Stool Frequency | Higher weekly frequency with this compound (mean difference 2.0 ± 2.8). | 0.03 | this compound resulted in a higher stool frequency in a nonrandomized crossover study. | |

Experimental Protocols

The evaluation of this compound's laxative properties involves both preclinical animal models and human clinical trials.

Preclinical Model: Loperamide-Induced Constipation in Rats

This model is commonly used to screen for laxative activity by inducing constipation with an opioid receptor agonist, which reduces gut motility.

-

Objective : To assess the effects of this compound on constipation symptoms and underlying mechanisms.

-

Methodology :

-

Induction : Sprague Dawley rats are treated with loperamide (e.g., subcutaneously) to induce constipation, characterized by reduced fecal output and intestinal transit.

-

Groups : Animals are typically divided into a normal control group, a loperamide-only constipation model group, a positive control group (e.g., treated with a known laxative like bisacodyl), and several experimental groups receiving varying doses of this compound.

-

Administration : this compound is administered orally for a defined period.

-

Outcome Measures :

-

Fecal Parameters : Fecal pellet count, weight, and water content are measured over a set time.

-

Gastrointestinal Transit Rate : A non-absorbable marker (e.g., charcoal meal) is administered, and the distance it travels through the intestine in a specific time is measured.

-

Histological Analysis : Colon tissue is examined for changes in mucosal and muscular layer thickness and the number of crypt cells.

-

Biochemical and Molecular Analysis : Levels of relevant neurotransmitters (e.g., serotonin), proteins (e.g., aquaporins, mucins, tight junction proteins), and gene expression are quantified using methods like ELISA and qRT-PCR.

-

-

Human Clinical Trial: Randomized Controlled Trial (RCT)

RCTs are the gold standard for evaluating the efficacy and safety of this compound in human subjects with constipation.

References

Lactitol's Stability and Degradation in Acidic Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of lactitol in acidic aqueous solutions, detailing its degradation pathway, degradation products, and the analytical methodologies used for its quantification. This document is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and food products containing this compound.

Executive Summary

This compound, a sugar alcohol derived from lactose, is utilized as a sugar substitute and an excipient in various pharmaceutical and food products.[1] Its stability under different pH conditions is a critical factor in formulation development and shelf-life determination. While generally stable, this compound undergoes acid-catalyzed hydrolysis, which is the primary pathway for its degradation in acidic environments.[1] This hydrolysis results in the cleavage of the glycosidic bond, yielding equimolar quantities of sorbitol and galactose.[1] The rate of this degradation is dependent on factors such as pH, temperature, and storage duration. This guide outlines the kinetics of this degradation, provides detailed experimental protocols for its analysis, and visualizes the underlying chemical processes.

Stability Profile of this compound

This compound exhibits good stability under neutral and alkaline conditions, as well as resistance to high temperatures and light.[2][3] However, in acidic solutions, the glycosidic linkage is susceptible to hydrolysis.

Degradation Products

The sole degradation pathway for this compound in acidic aqueous solutions is the hydrolysis of the 1,4-glycosidic bond. This reaction yields two primary degradation products:

-

Sorbitol (Glucitol)

-

Galactose

These products are the result of the cleavage of the bond linking the galactose and sorbitol moieties of the this compound molecule.

Quantitative Data on Acidic Degradation

Published quantitative data on the kinetics of this compound's acid hydrolysis is limited. The available data indicates a clear correlation between lower pH, higher temperature, and increased degradation.

| This compound Concentration | pH | Temperature (°C) | Duration (hours) | Degradation (%) | Degradation Products | Reference |

| 10% (w/v) | 1.0 | 100 | 4 | 5.6 | Sorbitol, Galactose | |

| 10% (w/v) | 2.0 | 100 | 4 | 1.4 | Sorbitol, Galactose |

Note: Further comprehensive kinetic studies are required to establish a complete degradation profile under a wider range of conditions.

Degradation Pathway and Mechanism

The acid-catalyzed hydrolysis of this compound follows a well-established mechanism for glycosidic bond cleavage.

Mechanism of Acid Hydrolysis

The degradation process is initiated by the protonation of the glycosidic oxygen atom, which is the oxygen atom connecting the galactose and sorbitol units. This protonation makes the glycosidic bond more susceptible to cleavage. The subsequent steps involve the departure of the sorbitol molecule and the formation of a transient oxocarbenium ion intermediate from the galactose ring. This intermediate is then attacked by a water molecule, leading to the formation of galactose.

Visualization of the Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of this compound.

Experimental Protocols

To determine the stability of this compound in acidic solutions and quantify its degradation products, a robust stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is the most common and effective technique.

Kinetic Study of Acid Hydrolysis

This protocol describes a typical experimental setup for investigating the kinetics of this compound degradation.

-

Preparation of Buffer Solutions: Prepare a series of acidic buffer solutions with desired pH values (e.g., pH 1.0, 2.0, 3.0, and 4.0) using appropriate buffer systems (e.g., HCl/KCl for pH 1-2.2, Glycine/HCl for pH 2.2-3.6, and Acetate buffer for pH 3.6-5.6).

-

Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

-

Sample Preparation for Degradation Study:

-

For each pH and temperature combination to be studied, transfer a known volume of the this compound stock solution into a series of vials.

-

Add the corresponding acidic buffer to each vial to achieve the desired final this compound concentration (e.g., 1 mg/mL).

-

-

Incubation: Place the vials in constant temperature ovens or water baths set at the desired temperatures (e.g., 60°C, 70°C, 80°C, and 90°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial for each condition. Immediately cool the vial in an ice bath to quench the reaction.

-

Sample Analysis: Analyze the samples using the HPLC-RI method described in section 4.2.

-

Data Analysis:

-

Quantify the peak areas of this compound, sorbitol, and galactose at each time point.

-

Calculate the percentage of this compound remaining at each time point.

-

Determine the reaction kinetics by plotting the natural logarithm of the this compound concentration versus time. If the plot is linear, the reaction follows first-order kinetics.

-

Calculate the degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

To determine the activation energy (Ea), create an Arrhenius plot by plotting the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T). The activation energy can be calculated from the slope of this plot (Slope = -Ea/R, where R is the gas constant).

-

HPLC-RI Method for Quantification

This section provides a typical HPLC method for the simultaneous determination of this compound and its degradation products.

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a refractive index (RI) detector and a column oven.

-

Chromatographic Column: A carbohydrate analysis column (e.g., a column packed with a calcium-ion coordination exchanger) is often suitable.

-

Mobile Phase: Degassed, deionized water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 85-90°C.

-

Detector Temperature: Maintained at the same temperature as the column or as per manufacturer's recommendation.

-

Injection Volume: 20 µL.

-

Standard Solutions: Prepare standard solutions of this compound, sorbitol, and galactose of known concentrations in deionized water.

-

Calibration: Generate a calibration curve for each compound by plotting peak area against concentration.

-

Quantification: Determine the concentration of this compound, sorbitol, and galactose in the test samples by comparing their peak areas to the respective calibration curves.

Visualization of Experimental Workflow

The following diagram outlines the workflow for the kinetic analysis of this compound degradation.

References

The Impact of Lactitol on Colonic Short-Chain Fatty Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactitol, a non-digestible sugar alcohol derived from lactose, functions as a prebiotic, exerting its primary physiological effects within the colon.[1] Upon reaching the large intestine, this compound is fermented by the resident microbiota, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][2] These metabolites play a crucial role in maintaining gut health, serving as an energy source for colonocytes, modulating intestinal barrier function, and influencing systemic health.[2][3] This technical guide provides a comprehensive overview of the current scientific evidence detailing the impact of this compound on SCFA production, presenting quantitative data from key studies, outlining experimental methodologies, and visualizing the core biological and experimental processes.

Mechanism of Action: this compound Fermentation

This compound is not hydrolyzed or absorbed in the small intestine due to the absence of the necessary β-galactosidase in humans. Consequently, it transits to the colon intact, where it becomes a substrate for bacterial fermentation. This process stimulates the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, and results in the generation of SCFAs. The production of these acids leads to a decrease in colonic pH, which can inhibit the growth of pathogenic bacteria.

The metabolic pathway of this compound fermentation by colonic microbiota can be summarized as follows:

Quantitative Impact on SCFA Production

The effect of this compound on SCFA production has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Studies on this compound Fermentation and SCFA Production

| Study & Model | This compound Dose | Key Findings on SCFA Production | Reference |

| Yiu et al. (2021) EnteroMix semi-continuous model | Not specified | Fermentation of this compound primarily produced acetate. | |

| Probert et al. (cited in Yiu et al., 2021) In vitro fermentation | Not specified | The main SCFA in this compound fermentation products was reported to be butyrate. | |

| Beards et al. (cited in Yiu et al., 2021) In vitro fermentation | Not specified | Acetate and propionate increased by the same amount. | |

| Makivuokko et al. (cited in Yiu et al., 2021) In vitro fermentation | Not specified | This compound fermentation increased acetate the most, followed by butyrate. | |

| Ballongue et al. (2004) Three-stage continuous culture system | 1% (w/v) in the medium | Stimulated SCFA production, particularly butyrate. |

Table 2: Animal Studies on this compound Supplementation and SCFA Production

| Study & Model | This compound Dose | Duration | Key Findings on SCFA Production | Reference |

| Kim et al. (2022) Loperamide-induced constipated Sprague Dawley rats | Medium and high doses | Not specified | High dose of this compound significantly increased acetic acid and total SCFA content in the cecum. Butyric acid levels were also elevated. | |

| Zoppi et al. (1996) Swine with cecal cannulas | 3 mmol/L in vitro fermentation of predigested diets | 8 hours | In low-fiber diets, this compound increased SCFA energy yields by 70%. In high-fiber diets, the increase was 40%. It also lowered the acetic to propionic acid ratio. |

Table 3: Human Studies on this compound Consumption and SCFA Production

| Study & Population | This compound Dose | Duration | Key Findings on SCFA Production | Reference |

| Ballongue et al. (1997) 36 healthy volunteers | 20 g/day (2 x 10g) | Not specified | Resulted in a global increase of short-chain fatty acids in feces. | |

| Scevola et al. (2018) Elderly with chronic idiopathic constipation | 20 g/day | 4 weeks | Increased total fecal SCFAs, particularly acetate and butyrate. | |

| Tuohy et al. (2007) 75 healthy adults | 10 g/day | 7 days | Significant increases in the concentrations of propionic and butyric acids in feces. | |

| Liu et al. (2021) Liver cirrhotic patients | Not specified | 4 weeks | Modulated fecal SCFA profiles. |

Experimental Protocols

A generalized workflow for assessing the impact of this compound on SCFA production is outlined below. This is followed by specific methodologies from cited studies.

References

Lactitol's potential applications in pharmaceutical formulations as an excipient

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactitol, a disaccharide sugar alcohol derived from lactose, presents a compelling profile for use as an excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of this compound's physicochemical properties, its versatile applications in solid and liquid oral dosage forms, and its established safety and regulatory status. Detailed experimental protocols for the characterization and evaluation of this compound are provided, alongside a summary of key quantitative data to aid formulators in its effective utilization. This document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of this compound in creating stable, effective, and patient-centric drug products.

Introduction to this compound

This compound (4-O-β-D-galactopyranosyl-D-glucitol) is a sugar alcohol used as a bulk sweetener and, increasingly, as a multifunctional excipient in the pharmaceutical industry.[1] Produced through the catalytic hydrogenation of lactose, this compound is available in anhydrous, monohydrate, and dihydrate crystalline forms.[2][3] Its properties, such as mild sweetness (approximately 30-40% that of sucrose), low hygroscopicity, and high stability, make it a valuable alternative to other polyols in various pharmaceutical applications.[4] Furthermore, this compound is recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA), underscoring its safety for use in food and pharmaceutical products.[5]

Physicochemical and Functional Properties

A thorough understanding of an excipient's properties is fundamental to successful formulation development. This compound possesses a range of characteristics that make it suitable for various pharmaceutical processes and dosage forms.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior during formulation and ensuring the stability of the final product.

| Property | Value/Information | References |

| Chemical Name | 4-O-β-D-Galactopyranosyl-D-glucitol | |

| CAS Number | 585-86-4 (anhydrous), 81025-04-9 (monohydrate), 81025-03-8 (dihydrate) | |

| Molecular Formula | C12H24O11 | |

| Molecular Weight | 344.31 g/mol (anhydrous) | |

| Forms | Anhydrous, Monohydrate, Dihydrate | |

| Appearance | White or almost white, crystalline powder | |

| Melting Point | Varies with form | |

| Solubility | Soluble in water; sparingly soluble in alcohol. | |

| Water Content (USP/NF) | Anhydrous: ≤ 0.5%, Monohydrate: 4.5% - 5.5%, Dihydrate: 9.5% - 10.5% | |

| Specific Optical Rotation | +13.5° to +15.5° (anhydrous substance) |

Powder Properties

The flowability and compressibility of an excipient are critical for the successful manufacturing of solid dosage forms. While specific data for commercial this compound grades can vary, the following table provides an overview of important powder properties. Note: Specific values for bulk density, tapped density, and particle size distribution are dependent on the grade and manufacturer. The data presented here is indicative and should be confirmed for the specific material being used.

| Property | Typical Value/Range | Method |

| Bulk Density | Data not consistently available in searches. | USP <616> |

| Tapped Density | Data not consistently available in searches. | USP <616> |

| Particle Size Distribution (d10, d50, d90) | Data varies significantly with grade (e.g., milled, granulated). | Laser Diffraction (USP <429>) |

Stability and Compatibility

This compound exhibits excellent stability, a crucial attribute for a pharmaceutical excipient. It is thermally stable and does not participate in the Maillard reaction, a common degradation pathway for formulations containing reducing sugars and amino groups. In acidic solutions, this compound slowly hydrolyzes to sorbitol and galactose. Its high resistance to microbial breakdown contributes to the shelf-life of formulations.

Applications in Pharmaceutical Formulations

This compound's versatile properties lend themselves to a variety of applications in both solid and liquid oral dosage forms.

Solid Oral Dosage Forms

-

Diluent in Tablets and Capsules: Due to its good compressibility and low hygroscopicity, this compound is an effective diluent in both direct compression and wet granulation processes. Its use can improve the flowability of powder blends and ensure content uniformity.

-

Binder: Water-granulated this compound can act as a dry binder, contributing to tablet hardness and integrity.

-

Sweetener in Chewable and Orally Disintegrating Tablets (ODTs): this compound's mild, clean sweetness and non-cariogenic nature make it an ideal choice for patient-friendly dosage forms.

Liquid Oral Dosage Forms

-

Sweetening Agent: In syrups and suspensions, this compound can be used as a sugar substitute to improve palatability, particularly for pediatric and diabetic formulations.

-

Viscosity Modifier: While not its primary function, this compound can contribute to the viscosity of liquid formulations.

Mechanism of Action (as an Osmotic Laxative)

When used as an active pharmaceutical ingredient (API) for the treatment of constipation, this compound functions as an osmotic laxative. Being poorly absorbed in the small intestine, it travels to the colon where it is metabolized by gut bacteria into short-chain fatty acids. This process increases the osmotic pressure within the colon, drawing water into the lumen, which softens the stool and stimulates peristalsis.

Experimental Protocols